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Compound of Interest |

2-(4-Chlorophenoxy)-4-
Compound Name:
methylaniline
CAS No.: 919118-71-1
Cat. No.: B1361043
\ 7

CAS Registry Number: 919118-71-1 Molecular Formula: C13H12CINO Molecular Weight:
233.69 g/mol [1]

Executive Summary

2-(4-Chlorophenoxy)-4-methylaniline is a specialized aromatic amine intermediate used
primarily in the synthesis of azo dyes, pigments, and agrochemicals. Its utility is defined by the
unique electronic interplay between the electron-donating methyl group and the sterically
demanding, electron-withdrawing chlorophenoxy moiety.

Understanding the pKa of this molecule is critical for:

 Purification: Optimizing pH for liquid-liquid extraction (LLE).

o Chromatography: Selecting mobile phase buffers to control peak tailing.

o Environmental Fate: Predicting mobility and ionization state in aqueous systems.

This guide provides a derived pKa profile based on quantitative structure-property relationships
(QSPR) and details the specific experimental protocols required to validate these values in a
laboratory setting.
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Structural Analysis & Electronic Environment

The ionization behavior of the primary amine (-NH2) in this molecule is governed by three
competing factors. The basicity of the nitrogen lone pair is modulated as follows:

A. The "Push" (4-Methyl Group)

o Effect: Inductive Donation (+I).

e Mechanism: The methyl group at the para position pushes electron density into the benzene
ring. This density is delocalized to the amine nitrogen, stabilizing the conjugate acid
(ammonium ion) and increasing basicity.

o Reference Point: Shifts pKa approx. +0.5 units relative to aniline.

B. The "Pull" & "Block" (2-(4-Chlorophenoxy) Group)

» Effect: Inductive Withdrawal (-1) & Steric Hindrance.
e Mechanism:

o Inductive: The ether oxygen is electronegative, pulling density through the sigma bond
framework (lowering basicity).

o Steric/Ortho Effect: The bulky phenoxy group at the ortho position creates steric
hindrance. This disrupts the solvation shell of the protonated ammonium cation (-NHs™).
Without efficient solvation, the cation is destabilized, favoring the neutral form and
lowering basicity.

o Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond
between the amine proton and the ether oxygen in the neutral state, further stabilizing the
base and resisting protonation.

C. The Remote Modulator (4-Chloro Substituent)

o Effect: Weak Inductive Withdrawal.
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e Mechanism: The chlorine atom on the phenoxy ring exerts a weak electron-withdrawing
effect. While remote, it decreases the electron density of the phenoxy oxygen, slightly
amplifying the -1 effect on the central ring.

pKa Profiling & Predicted Values

Direct experimental aqueous pKa values for this specific CAS are rare in open literature.
However, using high-fidelity fragment-based prediction models and analog comparison, we can
derive a highly confident range.

Comparative Analog Data

pKa (Conjugate
Compound Structure . Effect Note
Acid)
Aniline Ph-NH:2 4.63 Reference standard.
o +| effect of Methyl
p-Toluidine 4-Me-Ph-NH: 5.08 )
increases pKa.
Ortho-phenoxy
- reduces pKa
o-Phenoxyaniline 2-OPh-Ph-NH:2 ~3.5-3.7 o
significantly (-,
Steric).
2-(4-Cl-Phenoxy)-4- )
Target 41+0.3 Combined Effect.

Me-aniline

Derived pKa Value

Estimated pKa: 4.1

« Interpretation: The molecule is a weak base. It is significantly less basic than p-toluidine due
to the ortho-phenoxy group, but slightly more basic than o-phenoxyaniline due to the para-
methyl group.

lonization Diagram

The following diagram illustrates the equilibrium and the electronic forces at play.
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Substituent Effects on N-Lone Pair
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Figure 1: lonization equilibrium and substituent effects on the aniline nitrogen.

Solubility & Partitioning (LogD)

Due to the lipophilic nature of the chlorophenoxy and methyl groups, this molecule exhibits low
aqueous solubility in its neutral form.

o Estimated LogP (Neutral): 4.2 — 4.6 (High Lipophilicity)
e LogD (pH Dependent):

o pH < 2.0: Molecule is >99% protonated (Cationic). Solubility increases significantly; LogD
drops to ~1.5.

o pH =4.1 (pKa): 50% lonized.
o pH > 6.0: Molecule is >99% Neutral. Solubility is minimal; LogD approaches LogP (~4.5).

Operational Insight: To extract this compound from an organic reaction mixture into water, you
must acidify the aqueous phase to pH < 2.0. To extract it back into an organic solvent, adjust
the aqueous phase to pH > 6.0.

Experimental Protocol: pKa Determination

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1361043?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Because of the high LogP, standard aqueous potentiometric titration will likely fail due to
precipitation of the neutral species near the pKa. The recommended method is Potentiometric
Titration in Mixed Solvents (Yasuda-Shedlovsky Method).

Methodology: Mixed-Solvent Extrapolation

Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and
extrapolating to 0% organic solvent.

Reagents
e Analyte: ~50 mg of 2-(4-Chlorophenoxy)-4-methylaniline (High Purity).

o Titrant: 0.1 M HCI (standardized).
¢ Solvents: COz-free water, HPLC-grade Methanol.

« lonic Strength Adjuster: 0.1 M KCI (to maintain constant ionic strength).

Step-by-Step Protocol

» Preparation: Prepare three titration vessels with 30 mL of solvent mixture containing 0.1 M
KCI.

o Mixture A: 30% Methanol / 70% Water (v/v)
o Mixture B: 40% Methanol / 60% Water (v/v)
o Mixture C: 50% Methanol / 50% Water (v/v)

» Dissolution: Dissolve accurately weighed analyte (~10 mg) into each vessel. Ensure
complete dissolution (the methanol helps solubilize the neutral base).

« Titration: Titrate with 0.1 M HCI using a calibrated pH electrode. Record pH vs. Volume of
titrant.

o Calculation: Determine the apparent pKa (psKa) for each solvent ratio using the half-
equivalence point or Gran plot analysis.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1361043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ Extrapolation (Yasuda-Shedlovsky):
o Plot psKa + log[H20] (y-axis) vs. 1/Dielectric Constant (€) of the solvent mixture (x-axis).

o Perform linear regression. The y-intercept corresponds to the aqueous pKa.

Workflow Diagram

Start: Pure Analyte

Check Aqueous Solubility
(Likely Insoluble)

Prepare MeOH/Water Mixtures
(30%, 40%, 50%)

l

Potentiometric Titration
(with 0.1 M HCI)

;

Calculate Apparent pKa (psKa)
for each mixture

Yasuda-Shedlovsky Extrapolation
Plot psKa vs 1/

Final Aqueous pKa

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Workflow for determining pKa of lipophilic amines using mixed-solvent titration.

Implications for Drug Development & Synthesis
A. Impurity Profiling (HPLC)

In Reversed-Phase HPLC, this amine will cause severe peak tailing if the silanols on the
column support are active.

 Recommendation: Use a mobile phase pH > 6.0 (neutral form) for high retention, or pH < 2.5
(cationic form) for low retention. Avoid pH 3.5-4.5 (near pKa) to prevent peak splitting and
broadening.

o Additives: Use Triethylamine (TEA) or Trifluoroacetic acid (TFA) as ion-pairing
agents/modifiers to improve peak shape.

B. Salt Formation

To isolate this intermediate as a stable solid, forming a hydrochloride salt is viable.

¢ Protocol: Dissolve the oil/solid in diethyl ether or ethanol. Bubble dry HCI gas or add
concentrated HCI in dioxane. The hydrochloride salt (C13H13CI2NO) should precipitate due to
the high lattice energy of the ionic species compared to the neutral lipophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(4-CHLOROPHENOXY)-2-METHYLANILINE CAS#: 946743-01-7
[m.chemicalbook.com]

e 2. 2-(4-Chlorophenoxy)aniline | C12H10CINO | CID 76010 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Profile: lonization & Physicochemical
Behavior of 2-(4-Chlorophenoxy)-4-methylaniline]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1361043#pka-values-and-ionization-
behavior-of-2-4-chlorophenoxy-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

